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Compound of Interest

Compound Name: Dmmda

Cat. No.: B12764425

Disclaimer: This document provides a summary of the available pharmacological information
on 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA). It is intended for researchers,
scientists, and drug development professionals. The information contained herein is for
educational and informational purposes only and does not constitute medical advice. DMMDA
Is a controlled substance in many jurisdictions, and its use is subject to legal regulations.

Introduction

2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic
compound belonging to the amphetamine class. First synthesized by Alexander Shulgin, it is
structurally related to MMDA and other psychoactive phenethylamines.[1] The scientific
literature on the pharmacological profile of DMMDA is sparse, with much of the existing
knowledge derived from qualitative reports in Shulgin's book, PIHKAL (Phenethylamines | Have
Known and Loved).[1][2]

Due to the significant lack of quantitative experimental data for DMMDA, this guide provides an
overview of its known qualitative effects and presents a comparative analysis of quantitative
data from its close structural analogs, primarily 2,5-Dimethoxy-4-methylamphetamine (DOM)
and 2,5-Dimethoxy-4-bromoamphetamine (DOB). This approach aims to offer an inferred
pharmacological profile for DMMDA, highlighting areas where further research is critically
needed.

Qualitative Pharmacological Profile of DMMDA
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Subjective Effects

According to Shulgin's reports, DMMDA produces subjective effects that are comparable to
those of LSD.[1] The typical oral dosage is reported to be in the range of 30 to 75 mg, with the
effects lasting for 6 to 8 hours.[1]

Key reported subjective effects include:

Visual alterations, including imagery with eyes open or closed[1]

Time dilation[1]

Mydriasis (pupil dilation)[1]

Ataxia (impaired coordination)[1]

Shulgin equated the subjective effects of a 75 mg dose of DMMDA to be as potent as 75 to 100
pg of LSD.[1]

Postulated Mechanism of Action

The precise mechanism of action for DMMDA has not been empirically determined. However,
based on the similarity of its subjective effects to classic psychedelics like LSD, it is
hypothesized to act as an agonist or partial agonist at the serotonin 5-HT2A receptor.[1] This
receptor is the primary target for most psychedelic drugs and is known to mediate their
hallucinogenic and psychoactive effects.

Inferred Quantitative Pharmacology (Based on
Structural Analogs)

Given the absence of published in vitro and in vivo quantitative data for DMMDA, this section
presents data from structurally similar compounds from the DOx chemical class. These
compounds share the 2,5-dimethoxyamphetamine core structure and are known 5-HT2A
receptor agonists. It is important to note that while this data provides a likely approximation, the
specific pharmacological profile of DMMDA may differ.

Receptor Binding Affinities
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The following table summarizes the receptor binding affinities (Ki, in nM) for DOM and DOB at
the human 5-HT2A receptor. A lower Ki value indicates a higher binding affinity.

Compound Receptor Radioligand Ki (nM) Reference
DOM 5-HT:A [®H]ketanserin 533 [3]
DOB 5-HT2A [BH]ketanserin 59 [3]

Functional Activity

Functional assays measure the ability of a compound to activate a receptor. The ECso value
represents the concentration of a compound that produces 50% of the maximal response. A
lower ECso value indicates greater potency.

No direct functional activity data (e.g., ECso values) for DMMDA or its close analogs were
found in the public scientific literature during the search.

Pharmacokinetics

Detailed pharmacokinetic studies on DMMDA have not been published. Computational
predictions suggest that DMMDA may be metabolized by the cytochrome P450 enzyme
CYP3AA4.[1] The metabolism may involve the demethylation of its methoxy groups.[1]

For comparison, the duration of effects for the related compound DOM is reported to be
between 14 and 20 hours.

Experimental Protocols

As no specific experimental studies on DMMDA have been published, this section outlines
general methodologies for key experiments that would be used to determine its
pharmacological profile.

Radioligand Receptor Binding Assay (for 5-HTzA
Receptor)

This assay determines the affinity of a compound for a specific receptor.
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Objective: To determine the Ki of DMMDA at the human 5-HT2A receptor.

Materials:

Membrane preparations from cells stably expressing the human 5-HT2A receptor.

Radioligand (e.g., [¥H]ketanserin).

Test compound (DMMDA).

Assay buffer (e.g., 50 mM Tris-HCI, 10 mM MgClz, 0.1% BSA, pH 7.4).

96-well filter plates.

Scintillation counter.

Procedure:

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the
radioligand, and varying concentrations of the test compound (DMMDA).

Incubate the mixture to allow for competitive binding to reach equilibrium.

Separate the bound and free radioligand by rapid filtration through the filter plates.

Wash the filters to remove any unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

The concentration of DMMDA that inhibits 50% of the specific binding of the radioligand
(ICs0) is determined.

The Ki is then calculated from the ICso using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the functional activity of a compound at a Gqg-coupled receptor like the 5-

HT2A receptor.
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Objective: To determine the ECso and efficacy of DMMDA at the human 5-HT2A receptor.

Materials:

Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye.

Test compound (DMMDA).

Assay buffer.

A fluorescence plate reader capable of kinetic reads.

Procedure:

Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye.
e Add varying concentrations of DMMDA to the wells.

e Measure the change in fluorescence over time using a fluorescence plate reader. An
increase in intracellular calcium upon receptor activation will lead to an increase in
fluorescence.

» Plot the peak fluorescence response against the concentration of DMMDA.

e The ECso is the concentration of DMMDA that produces 50% of the maximal fluorescence
response.

Visualizations

Hypothesized Signaling Pathway of DMMDA at the 5-
HT2A Receptor
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Caption: Hypothesized 5-HT2A receptor signaling cascade initiated by DMMDA.

General Experimental Workflow for Pharmacological
Characterization
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Caption: A general workflow for the pharmacological evaluation of a novel compound.

Conclusion and Future Directions

DMMDA is a psychoactive compound with a pharmacological profile that is largely

uncharacterized by modern scientific methods. The available information, primarily from
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anecdotal reports, strongly suggests that it is a potent psychedelic with a mechanism of action
likely centered on the 5-HT2A receptor.

To fully understand the pharmacological profile of DMMDA, comprehensive in vitro and in vivo
studies are necessary. These should include:

Comprehensive Receptor Screening: To determine the binding affinity of DMMDA at a wide
range of CNS receptors.

e Functional Characterization: To determine its efficacy and potency at key receptors,
particularly the 5-HT2A receptor.

o Detailed Pharmacokinetic Studies: To understand its absorption, distribution, metabolism,
and excretion in animal models.

 In Vivo Behavioral Studies: To correlate its pharmacological activity with its behavioral effects
in animal models.

Such studies would not only elucidate the specific properties of DMMDA but also contribute to
a broader understanding of the structure-activity relationships within this class of psychedelic
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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